![molecular formula C8H7ClN2 B12968612 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-6-carboxylic acid, while reduction could produce this compound-2-amine .
Applications De Recherche Scientifique
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Its antitumor and kinase inhibitory activities are of particular interest in cancer research, where it is explored as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methylpyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert antitumor effects and disrupt the growth of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
6-Chloro-1-methylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
1-Methylpyrrolo[1,2-a]pyrazine: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-1-methylpyrrolo[1,2-a]pyrazine: The bromine atom can influence the compound’s reactivity and interactions with biological targets.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits different biological activities, particularly in kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
6-chloro-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-5H,1H3 |
Clé InChI |
XMFFYFDPWLYNJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN2C1=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


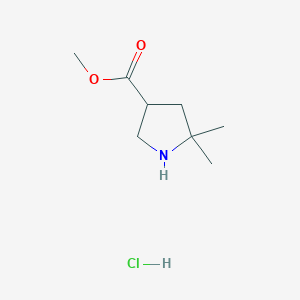

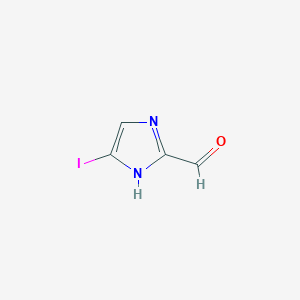



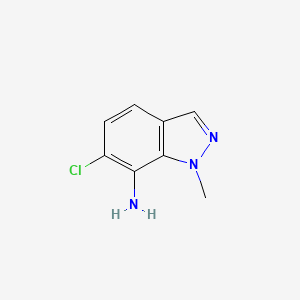

![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
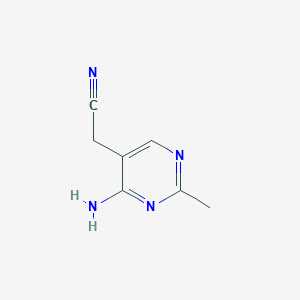


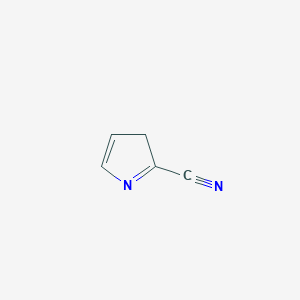
![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
